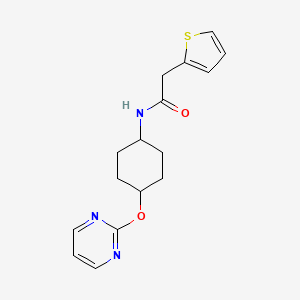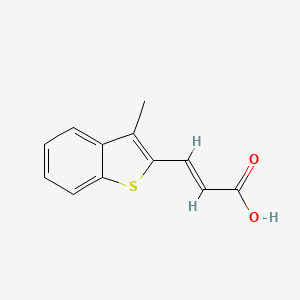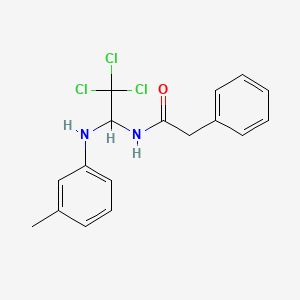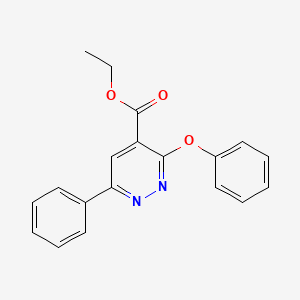
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide, also known as PCTA-1, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of cyclohexylamine derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression and is overexpressed in various cancers. By inhibiting LSD1, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide can modulate the expression of genes involved in cell growth, proliferation, and differentiation, leading to its anticancer effects. N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting that it may have anti-inflammatory effects as well.
Biochemical and Physiological Effects:
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the immune system. In addition, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been optimized for high yield and purity, and its structure has been characterized by various spectroscopic methods. N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its molecular targets and signaling pathways. In addition, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has not been tested in clinical trials, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for the research and development of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide. One direction is to further elucidate its mechanism of action and molecular targets. This will help to identify new therapeutic applications and improve its efficacy. Another direction is to test N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide in clinical trials to evaluate its safety and efficacy in humans. This will help to determine its potential as a therapeutic agent for various diseases. In addition, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide can be used as a tool compound to study the role of LSD1 in various biological processes. Finally, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide can be used as a lead compound to develop new derivatives with improved pharmacokinetic properties and efficacy.
Synthesis Methods
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the cyclohexylamine ring, which is achieved by the reaction of 4-(pyrimidin-2-yloxy)cyclohexanone with hydroxylamine-O-sulfonic acid. This is followed by the reaction with thiophene-2-carboxylic acid to form the final product, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide. The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has been optimized for high yield and purity, and the product has been characterized by various spectroscopic methods.
Scientific Research Applications
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide has also been shown to have a synergistic effect when used in combination with other drugs, suggesting that it may be useful in combination therapy.
properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(11-14-3-1-10-22-14)19-12-4-6-13(7-5-12)21-16-17-8-2-9-18-16/h1-3,8-10,12-13H,4-7,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRROILFVACRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2623357.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate](/img/structure/B2623364.png)
![3,8-dihexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2623365.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623366.png)



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2623374.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methoxyacetic acid](/img/structure/B2623377.png)